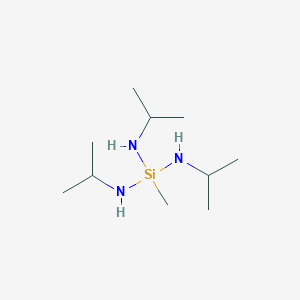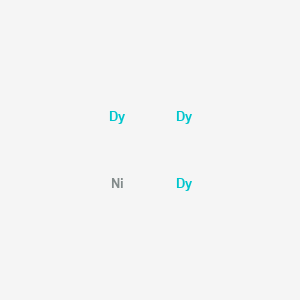
Dysprosium--nickel (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium–nickel (3/1) is an intermetallic compound composed of dysprosium and nickel in a 3:1 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption capabilities, while nickel is a transition metal with excellent catalytic properties and corrosion resistance. The combination of these two elements results in a compound with unique magnetic and catalytic properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of dysprosium–nickel (3/1) typically involves the co-reduction of dysprosium and nickel ions in a molten salt medium. One common method is the electrochemical reduction of dysprosium and nickel ions in a eutectic mixture of potassium chloride, sodium chloride, and cesium chloride at a temperature of 823 K. The process involves cyclic and square-wave voltammetry and open circuit chronopotentiometry to achieve the desired intermetallic phase .
Industrial Production Methods
Industrial production of dysprosium–nickel (3/1) often employs high-temperature reduction processes. The elements are combined in a controlled environment, typically in an inert atmosphere to prevent oxidation. The mixture is then heated to high temperatures to facilitate the formation of the intermetallic compound. This method ensures the purity and consistency of the final product.
化学反应分析
Types of Reactions
Dysprosium–nickel (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Dysprosium in the compound can react with oxygen to form dysprosium(III) oxide.
Reduction: The compound can be reduced in the presence of strong reducing agents.
Substitution: Dysprosium can be substituted with other rare earth elements in the compound, altering its properties.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen gas.
Substitution: Other rare earth elements like terbium or holmium under controlled conditions.
Major Products Formed
Oxidation: Dysprosium(III) oxide and nickel oxide.
Reduction: Pure dysprosium and nickel metals.
Substitution: Intermetallic compounds with altered compositions and properties.
科学研究应用
Dysprosium–nickel (3/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Medicine: Investigated for use in targeted drug delivery systems and cancer treatment due to its ability to be directed by magnetic fields.
作用机制
The mechanism of action of dysprosium–nickel (3/1) is primarily based on its magnetic and catalytic properties. The compound’s magnetic properties are due to the unpaired electrons in the dysprosium atoms, which interact with external magnetic fields. This makes it useful in applications requiring precise magnetic control. The catalytic properties of the compound are attributed to the nickel atoms, which provide active sites for various chemical reactions, facilitating processes such as hydrogenation and dehydrogenation .
相似化合物的比较
Similar Compounds
Dysprosium–iron (3/1): Similar magnetic properties but different catalytic behavior due to the presence of iron.
Dysprosium–cobalt (3/1): Comparable magnetic properties but with enhanced catalytic activity in certain reactions.
Terbium–nickel (3/1): Similar structure but with different magnetic and catalytic properties due to the presence of terbium instead of dysprosium.
Uniqueness
Dysprosium–nickel (3/1) is unique due to its combination of high magnetic susceptibility and excellent catalytic properties. This makes it particularly valuable in applications that require both magnetic control and catalytic efficiency, such as in advanced manufacturing processes and high-performance magnetic devices .
属性
CAS 编号 |
12159-44-3 |
|---|---|
分子式 |
Dy3Ni |
分子量 |
546.19 g/mol |
IUPAC 名称 |
dysprosium;nickel |
InChI |
InChI=1S/3Dy.Ni |
InChI 键 |
OQLHWWKDUZCZPR-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Dy].[Dy].[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




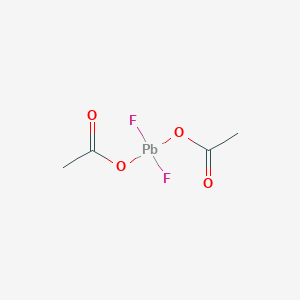
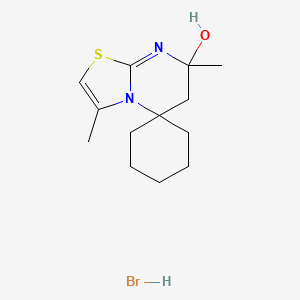
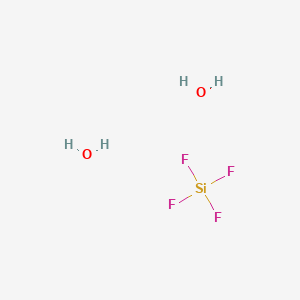
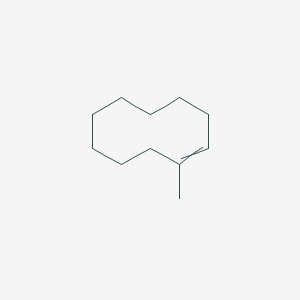
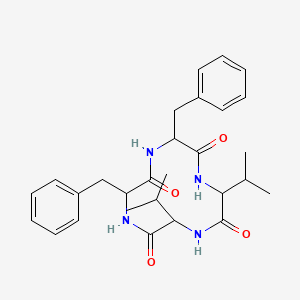
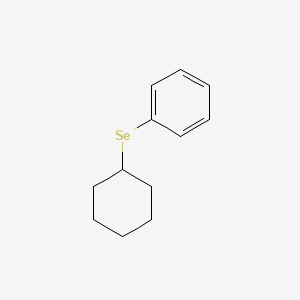
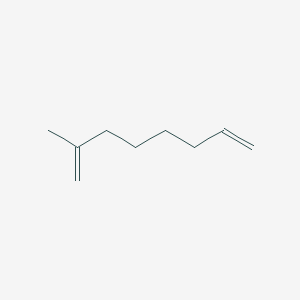
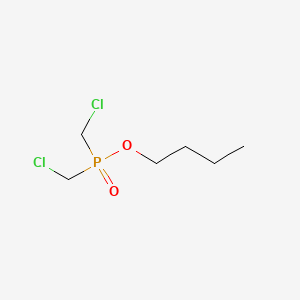
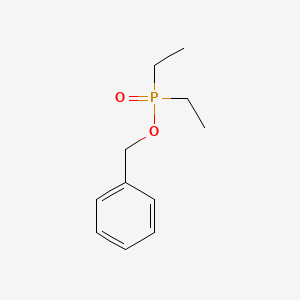
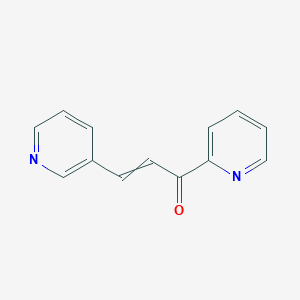
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)
